molecular formula C12H15ClN2O2 B15343303 Acetanilide, 4'-chloro-N-(dimethylcarbamoylmethyl)- CAS No. 105900-85-4

Acetanilide, 4'-chloro-N-(dimethylcarbamoylmethyl)-

Katalognummer: B15343303
CAS-Nummer: 105900-85-4
Molekulargewicht: 254.71 g/mol
InChI-Schlüssel: REVQTYIGYPPMAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(N-acetyl-4-chloroanilino)-N,N-dimethylacetamide is an organic compound with a complex structure that includes an acetyl group, a chloroaniline moiety, and a dimethylacetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-acetyl-4-chloroanilino)-N,N-dimethylacetamide typically involves the reaction of 4-chloroaniline with acetic anhydride to form N-acetyl-4-chloroaniline. This intermediate is then reacted with N,N-dimethylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of a catalyst, controlled temperature, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 2-(N-acetyl-4-chloroanilino)-N,N-dimethylacetamide may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-(N-acetyl-4-chloroanilino)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acetylated or chlorinated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

2-(N-acetyl-4-chloroanilino)-N,N-dimethylacetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(N-acetyl-4-chloroanilino)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(N-acetyl-4-chloroanilino)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

105900-85-4

Molekularformel

C12H15ClN2O2

Molekulargewicht

254.71 g/mol

IUPAC-Name

2-(N-acetyl-4-chloroanilino)-N,N-dimethylacetamide

InChI

InChI=1S/C12H15ClN2O2/c1-9(16)15(8-12(17)14(2)3)11-6-4-10(13)5-7-11/h4-7H,8H2,1-3H3

InChI-Schlüssel

REVQTYIGYPPMAY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(CC(=O)N(C)C)C1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.